molecular formula C8H9BrClNO B566670 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride CAS No. 1260803-10-8

6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Cat. No. B566670
M. Wt: 250.52
InChI Key: PTKDEZMAOAZFJE-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a chemical compound with the CAS Number: 1260803-10-8 . It is an off-white solid with a molecular weight of 250.52 . It is used as a reactant for the synthesis of N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazine derivatives .


Molecular Structure Analysis

The IUPAC name for this compound is 6-bromo-3,4-dihydro-2H-1,4-benzoxazine hydrochloride . The InChI code is 1S/C8H8BrNO.ClH/c9-6-1-2-8-7(5-6)10-3-4-11-8;/h1-2,5,10H,3-4H2;1H .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 296.4±40.0 °C and a predicted density of 1.534±0.06 g/cm3 . The pKa is predicted to be 3.59±0.20 .

Scientific Research Applications

  • Synthesis of N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazine derivatives

    • Application: 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine is used as a reactant for the synthesis of N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazine derivatives .
  • Potential Anticancer Agents

    • Application: A synthetic pathway to a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold was developed and a series of compounds based on the scaffold were synthesized as potential anticancer agents .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a poison center/doctor if you feel unwell (P301 + P312) .

properties

IUPAC Name

6-bromo-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO.ClH/c9-6-1-2-8-7(5-6)10-3-4-11-8;/h1-2,5,10H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKDEZMAOAZFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693347
Record name 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

CAS RN

1260803-10-8
Record name 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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